molecular formula C16H16N4O2S B3006978 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2034595-87-2

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No.: B3006978
CAS No.: 2034595-87-2
M. Wt: 328.39
InChI Key: YZDQVSSKWQLAGE-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mechanistic Insights

The compound N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide, due to its structural complexity, finds relevance in various synthetic routes and mechanistic studies within the realm of heterocyclic chemistry. One notable pathway involves the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide. This process is characterized by an ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. The intricate mechanism of this reaction was elucidated through HPLC/MS studies, showcasing the potential utility of similar compounds in synthetic chemistry and the exploration of novel reaction pathways (Ledenyova et al., 2018).

Heterocyclic Synthesis and Antimicrobial Applications

In another vein, the compound's core structure lends itself to the synthesis of heterocyclic derivatives, as evidenced by research involving the generation of benzo[b]thiophen-2-yl-hydrazonoesters. These intermediates were further reacted with various nitrogen nucleophiles, yielding a plethora of heterocyclic compounds including pyrazoles and isoxazoles. This synthetic versatility underscores the potential of such compounds in the development of novel heterocyclic structures with potential biological and pharmacological applications (Mohareb et al., 2004).

Moreover, a green synthetic approach adopting 1,3-dipolar cycloaddition methodology has been employed to synthesize thiophenyl pyrazoles and isoxazoles. This method not only highlights the environmental sustainability of the synthesis but also the resultant compounds exhibited significant antibacterial and antifungal activities, particularly against B. subtilis and A. niger, respectively. Such findings indicate the potential of these compounds in the development of new antimicrobial agents, demonstrating the broader implications of this compound and its derivatives in medicinal chemistry (Sowmya et al., 2018).

Properties

IUPAC Name

5-cyclopropyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-16(13-8-15(22-19-13)11-2-3-11)17-9-14(12-4-7-23-10-12)20-6-1-5-18-20/h1,4-8,10-11,14H,2-3,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDQVSSKWQLAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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